molecular formula C23H26N2O7S B2426448 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide CAS No. 1006269-53-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide

Cat. No. B2426448
CAS RN: 1006269-53-9
M. Wt: 474.53
InChI Key: VIWIMKJQAVNLOG-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H26N2O7S and its molecular weight is 474.53. The purity is usually 95%.
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Scientific Research Applications

Polymerizable Visible Light Initiators

Research by Yang et al. (2018) explored naphthalimide dyes, specifically acrylated one-component visible light initiators, for their photopolymerization behavior. These compounds exhibit good photoinitiating performance and high migration stability in cured films, suggesting potential applications in materials science and engineering for developing light-responsive polymers (Yang et al., 2018).

Synthesis and Stereochemical Study

Kóbor et al. (1994) conducted a study on the synthesis and stereochemical analysis of cis- and trans-1-(3'-substituted-propyl)benzo[a]quinolizidine, utilizing 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline. This research highlights the versatility of isoquinoline derivatives in synthesizing complex molecular structures, which could be relevant for pharmaceutical development (Kóbor et al., 1994).

Tandem Pummerer/Mannich Cyclization for Alkaloid Synthesis

Padwa et al. (2003) demonstrated a short diastereoselective synthesis route for the putative alkaloid jamtine using a tandem Pummerer/Mannich cyclization sequence. This method involved the formation of fused isoquinoline lactams, which could inform synthetic strategies for related compounds, emphasizing the potential of acrylamide derivatives in complex organic syntheses (Padwa et al., 2003).

Catalytic Applications in Organic Synthesis

Yadav and Jeganmohan (2022) presented a Co(III)-catalyzed regioselective annulation of N-chlorobenzamides/acrylamides, leading to the synthesis of pharmaceutically significant 3,4-dihydroisoquinolinone derivatives. This research showcases the utility of acrylamide derivatives in catalytic processes for constructing biologically relevant heterocycles (Yadav & Jeganmohan, 2022).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O7S/c1-29-20-12-17-7-9-25(14-18(17)13-21(20)30-2)33(27,28)10-8-24-23(26)6-4-16-3-5-19-22(11-16)32-15-31-19/h3-6,11-13H,7-10,14-15H2,1-2H3,(H,24,26)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWIMKJQAVNLOG-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide

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